molecular formula C8H7ClF2O2 B14872663 (2-Chloro-3-(difluoromethoxy)phenyl)methanol

(2-Chloro-3-(difluoromethoxy)phenyl)methanol

Cat. No.: B14872663
M. Wt: 208.59 g/mol
InChI Key: PLSFKNZYZGPKMH-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)benzylalcohol is an organic compound that features a benzyl alcohol moiety substituted with chloro and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)benzylalcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or difluoromethoxy groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 2-Chloro-3-(difluoromethoxy)benzaldehyde or 2-Chloro-3-(difluoromethoxy)benzoic acid.

    Reduction: Benzyl alcohol derivatives with modified substituents.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)benzylalcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)benzylalcohol involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethoxy)benzylalcohol
  • 2-Chloro-3-(methoxy)benzylalcohol
  • 2-Chloro-3-(ethoxy)benzylalcohol

Uniqueness

2-Chloro-3-(difluoromethoxy)benzylalcohol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C8H7ClF2O2

Molecular Weight

208.59 g/mol

IUPAC Name

[2-chloro-3-(difluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H7ClF2O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8,12H,4H2

InChI Key

PLSFKNZYZGPKMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Cl)CO

Origin of Product

United States

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